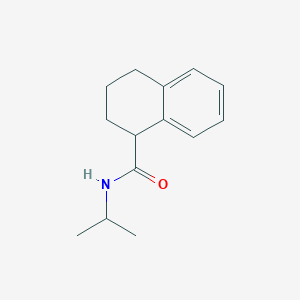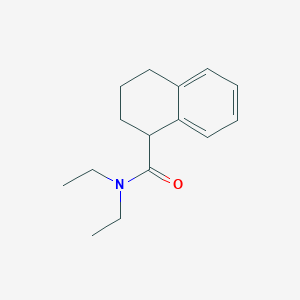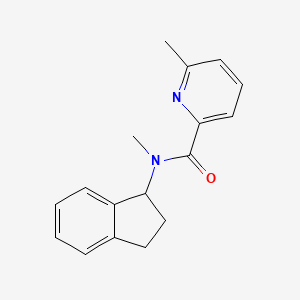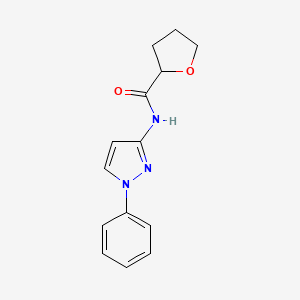
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTAC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H21NO. In
Mechanism of Action
The mechanism of action of N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been found to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its relatively simple synthesis method. However, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not widely available and can be expensive to obtain. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for the treatment of inflammatory and pain-related disorders. Additionally, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be used as a building block for the synthesis of new materials with unique properties, which can be explored in material science research.
Synthesis Methods
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydronaphthalene with propionic anhydride to form N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride, which is then reacted with ammonia to form N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Scientific Research Applications
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be used as a chiral auxiliary in the synthesis of chiral compounds. In material science, N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-propan-2-yl-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13H,5,7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCAVZFMHYAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)





![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)